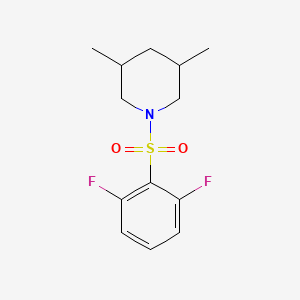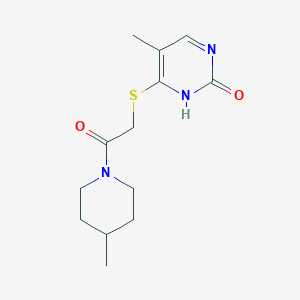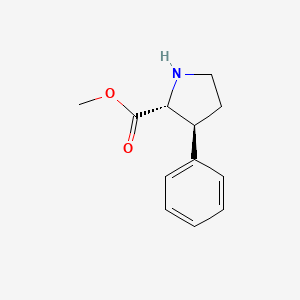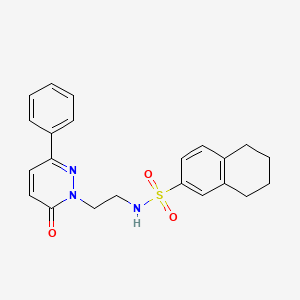
1-(2,6-Difluorophenyl)sulfonyl-3,5-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)sulfonyl-3,5-dimethylpiperidine is a chemical compound with the molecular formula C13H17F2NO2S . It has an average mass of 289.341 Da and a monoisotopic mass of 289.094818 Da . This product is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of 1-(2,6-Difluorophenyl)sulfonyl-3,5-dimethylpiperidine consists of 13 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Environmental Degradation and Fate
A key area of research involves the environmental degradation and fate of fluorinated chemicals, especially those related to PFAS, which are known for their persistence and potential toxicological effects. Studies have focused on microbial degradation as a possible pathway for mitigating the environmental impact of such compounds. Liu and Avendaño (2013) reviewed microbial degradation of polyfluoroalkyl chemicals, highlighting the potential for biodegradation pathways to break down non-fluorinated functionalities, leading to the formation of perfluoroalkyl carboxylic and sulfonic acids, which are of concern due to their persistence and toxicity (Liu & Avendaño, 2013).
Toxicological Impacts
Another significant area of application is the study of the toxicological impacts of fluorinated compounds. Research has extensively examined the developmental toxicity of perfluoroalkyl acids and their derivatives. For example, Lau et al. (2004) provided an overview of the toxicological profiles of PFOS and PFOA, two well-studied perfluoroalkyl acids, suggesting avenues for further research to better understand the hazards these compounds may pose to human health and the environment (Lau et al., 2004).
Bioaccumulation and Environmental Persistence
The bioaccumulation and environmental persistence of PFAS have raised concerns due to their detection in wildlife and potential human health risks. Conder et al. (2008) critically reviewed the bioaccumulation potential of PFCAs and PFASs, highlighting the complexity in understanding the environmental behavior and regulatory classification of these substances (Conder et al., 2008).
Novel Fluorinated Compounds
With the phased-out production of certain legacy PFAS, research has also turned to novel fluorinated alternatives, assessing their environmental occurrence, fate, and potential toxic effects. Munoz et al. (2019) reviewed the analysis of emerging fluoroalkylether substances, including F-53B, Gen-X, and ADONA, in environmental and biomonitoring samples, emphasizing the need for comprehensive understanding of their impact (Munoz et al., 2019).
Health Risks of Fluorinated Alternatives
Lastly, the health risks of novel fluorinated alternatives to PFAS have been a focal point of research. Wang et al. (2019) investigated the sources, multimedia distribution, and health risks of alternative PFAS compounds, revealing that some alternatives exhibit comparable or even more severe potential toxicity than legacy PFASs, highlighting the importance of further toxicological studies (Wang et al., 2019).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2S/c1-9-6-10(2)8-16(7-9)19(17,18)13-11(14)4-3-5-12(13)15/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSPWMYREXUEIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,6-Difluorophenyl)sulfonyl)-3,5-dimethylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2387508.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide](/img/structure/B2387509.png)



![2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2387517.png)
![3-Methyl-6-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2387519.png)
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2387520.png)
![Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate](/img/structure/B2387522.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2387523.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2387526.png)

![1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2387530.png)
